N-({N'-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group, a nitrophenyl group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 3-hydroxy-4-nitrobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,2-diphenylacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives .
Scientific Research Applications
N-({N’-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-({N’-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine derivatives and nitrophenyl-containing compounds, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-({N’-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H20N4O5 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H20N4O5/c28-20-13-16(11-12-19(20)27(31)32)14-25-26-21(29)15-24-23(30)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22,28H,15H2,(H,24,30)(H,26,29)/b25-14- |
InChI Key |
XILCVJJHEMWCTD-QFEZKATASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C\C3=CC(=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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